![molecular formula C9H8F2O4S B3362541 4-(Difluoromethanesulfonylmethyl)benzoic acid CAS No. 1000931-60-1](/img/structure/B3362541.png)
4-(Difluoromethanesulfonylmethyl)benzoic acid
Overview
Description
4-(Difluoromethanesulfonylmethyl)benzoic acid, with the chemical formula C9H8F2O4S, is a compound that belongs to the class of benzoic acids. It features a difluoromethanesulfonylmethyl group attached to the benzene ring. The IUPAC name for this compound is 4-{[(difluoromethyl)sulfonyl]methyl}benzoic acid .
Physical and Chemical Properties Analysis
Safety and Hazards
Scientific Research Applications
Synthesis and Chemical Properties
- Sulfonamides derived from benzoic acids have been synthesized using innovative methods, exhibiting significant antimicrobial activities. These derivatives were characterized by analytical and spectroscopic data, highlighting their potential in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).
- In the field of organic chemistry, heteroaryl sulfonamides have been identified as EP1 receptor selective antagonists, showcasing the role of sulfonamide derivatives in medicinal chemistry and drug development (Naganawa et al., 2006).
Environmental Applications
- Benzoic acid derivatives are extensively used as preservatives and flavoring agents, with their widespread occurrence in the environment leading to significant human exposure. This review elaborates on the occurrence, uses, human exposure, and analytical detection methods for benzoic acid and its derivatives, underlining their importance in food science and environmental studies (del Olmo, Calzada, & Nuñez, 2017).
Industrial and Synthetic Applications
- The synthesis of 2-methylanthraquinone using a magnetic superacid catalyst demonstrates the industrial applications of sulfonate derivatives in dye production, showing the effectiveness of these compounds in catalysis under mild conditions (Li et al., 2020).
- Lanthanide, scandium, and hafnium triflate-catalyzed secondary benzylation processes illustrate the utility of benzoic acid derivatives in organic synthesis, particularly in modifying the functionality of molecules for various applications (Noji et al., 2003).
properties
IUPAC Name |
4-(difluoromethylsulfonylmethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4S/c10-9(11)16(14,15)5-6-1-3-7(4-2-6)8(12)13/h1-4,9H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOQZTRSAIFSCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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